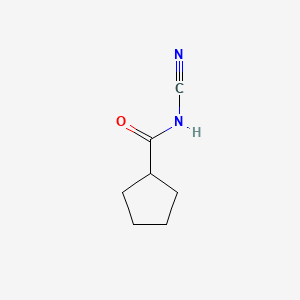![molecular formula C15H15NO2 B571830 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol CAS No. 1261984-36-4](/img/structure/B571830.png)
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
Übersicht
Beschreibung
“2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol”, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in organic solvents. The molecular weight is 241.29 .
Molecular Structure Analysis
The molecular formula of “2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol” is C15H15NO2 . The IUPAC name is 2’-hydroxy-N,N-dimethyl [1,1’-biphenyl]-3-carboxamide . The InChI code is 1S/C15H15NO2/c1-16(2)15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization :
- Xu et al. (2010) demonstrated the successful synthesis of 2-(Phenylthio)phenols from simple phenols and aromatic halides, employing a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process. This method could potentially be applied to derivatives of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol (Xu et al., 2010).
Chemical Transformations :
- O’Brien et al. (2002) described the generation of a range of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through a reaction involving 3-(dimethylamino)-1-phenyl-propan-1-ol and phenols, which could potentially relate to transformations of similar compounds (O’Brien et al., 2002).
DNA and Protein Probing :
- Rani et al. (2020) investigated Schiff base ligands and their metal(II) complexes, one of which includes a dimethylamino-phenyl component, as probes for DNA and plasma proteins. This research suggests potential applications in biomedical research, including cancer therapy (Rani et al., 2020).
Polymer Functionalization :
- Li et al. (2014) synthesized a novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) incorporating a dimethylaminomethyl-phenol moiety. This polymer exhibited high conductivity and low swelling, suggesting its utility in membrane technology (Li et al., 2014).
Metal Complex Formation :
- Uozumi et al. (1998) explored the formation of dinuclear nickel complexes with a phenol-based ligand that includes a dimethylamino component. These complexes could have implications in catalysis and material sciences (Uozumi et al., 1998).
Catalysis in Organic Synthesis :
- Murai et al. (2015) studied the three-component coupling reactions of 2-(cyanomethyl)phenol, a compound structurally related to 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, in the presence of aryl halides and carbon monoxide, highlighting its role in organic synthesis (Murai et al., 2015).
Molecular Structure Analysis :
- Valkonen et al. (2012) reported on the crystal structure of compounds related to 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, providing insights into their molecular packing and stability, relevant for material science applications (Valkonen et al., 2012).
Environmental Chemistry and Catalysis :
- Kim et al. (2000) studied the transesterification of dimethylcarbonate and phenol, which may be extrapolated to similar compounds like 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, revealing insights into catalyst behavior and reaction pathways (Kim et al., 2000).
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASFNPWKFUQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683568 | |
| Record name | 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261984-36-4 | |
| Record name | 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)








![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
